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Levsinex

Cat. No.: B14122585
M. Wt: 694.8 g/mol
InChI Key: JPKKQJKQTPNWTR-PAWSKZDXSA-N
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Description

Historical Context of Natural Product Isolation and Alkaloid Chemistry Pertinent to Hyoscyamine (B1674123)

The history of alkaloid chemistry and the isolation of natural products like hyoscyamine is deeply intertwined with the study of medicinal plants. Plants from the Solanaceae family, including Atropa belladonna, Hyoscyamus niger, and Datura stramonium, have been recognized for centuries for their potent biological effects, often attributed to the presence of tropane (B1204802) alkaloids nih.govmdpi.comnih.govnih.gov. The isolation and structural elucidation of these compounds marked significant milestones in organic chemistry.

Early investigations into plants like Atropa belladonna and Hyoscyamus niger in the early 19th century led to the isolation of atropine (B194438), a nitrogen-containing alkaline substance nih.gov. Hyoscyamine is the levorotary isomer of atropine latoxan.comnih.gov. The stereochemical relationship between hyoscyamine and atropine was later elucidated, revealing that alkaline hydrolysis of both compounds yields tropic acid and tropine (B42219) nih.gov. This understanding was crucial in establishing the structural basis of these alkaloids. The relative ease of extraction of alkaloids due to their basic properties and salt formation also contributed to their early study univie.ac.at.

Significance of Hyoscyamine as a Tropane Alkaloid in Scientific Inquiry

Hyoscyamine's significance in scientific inquiry lies in its classification as a tropane alkaloid and its potent anticholinergic activity. Tropane alkaloids are a class of secondary metabolites characterized by a specific 8-azabicyclo[3.2.1]octane ring system eurofins.innih.gov. This unique structural scaffold is the foundation for the diverse biological activities observed in this class of compounds.

As a muscarinic acetylcholine (B1216132) receptor antagonist, hyoscyamine interferes with the action of acetylcholine, a key neurotransmitter in the peripheral and central nervous systems oup.combohrium.comdrugbank.comnih.gov. This antagonistic activity makes hyoscyamine a valuable tool in research aimed at understanding the cholinergic system and the function of muscarinic receptors and it is used in scientific research for studying the effects of the different muscarinic receptor subtypes in the body and brain wikipedia.org. Its presence in various Solanaceae plants, often alongside related alkaloids like scopolamine (B1681570) and atropine, makes these plants important subjects for phytochemical studies and the investigation of alkaloid biosynthesis mdpi.comjmp.ir.

Comparative Analysis with Related Cholinergic Modulators in Basic Research

Comparing hyoscyamine with related cholinergic modulators is essential for understanding its specific pharmacological profile and its utility in basic research. Key compounds for comparison include atropine, scopolamine, and the endogenous neurotransmitter acetylcholine, as well as agonists like muscarine (B1676868) and antagonists like nicotine.

Hyoscyamine is the levorotary enantiomer of atropine, which is a racemic mixture of L-hyoscyamine (B7768854) and D-hyoscyamine nih.govusda.gov. While both exhibit anticholinergic activity, the levorotary isomer (hyoscyamine) is generally considered more potent than the dextrorotary isomer nih.govnih.gov. Scopolamine, another tropane alkaloid found in Solanaceae plants, also acts as a muscarinic antagonist but often exhibits more pronounced central nervous system effects, such as sedation and amnesia, compared to hyoscyamine mdpi.comresearchgate.net. All three, hyoscyamine, atropine, and scopolamine, structurally mimic acetylcholine and antagonize muscarinic receptors drugbank.comnih.gov.

In basic research, these compounds serve as probes to investigate the intricacies of cholinergic signaling. Acetylcholine is the natural ligand for muscarinic receptors drugbank.comnih.gov. Muscarine is an agonist that mimics the effects of acetylcholine at these receptors nih.govguidetopharmacology.org. Nicotine, while also a plant alkaloid, primarily targets nicotinic acetylcholine receptors, representing a different class of cholinergic modulation uni.luwikipedia.org. Comparative studies involving hyoscyamine and these other modulators help delineate the roles of different receptor subtypes and signaling pathways in various physiological and pathological processes.

Overview of Current Academic Research Trajectories for Hyoscyamine-Related Structures

Current academic research involving hyoscyamine and its related structures follows several trajectories. A significant area of study is the biosynthesis of tropane alkaloids in plants. Researchers are investigating the enzymes and genetic pathways involved in the synthesis of hyoscyamine and scopolamine, with the goal of potentially enhancing their production through genetic engineering or optimized cultivation methods jmp.irnih.gov. Enzymes like N-Putrescine methyltransferase (PMT) and hyoscyamine 6-beta-hydroxylase (H6H) are key targets in these studies jmp.ir.

Another research trajectory involves exploring the potential of hyoscyamine and its derivatives in various pharmacological applications. While this article strictly excludes therapeutic uses, the underlying research often focuses on the interaction of these compounds with biological targets. For instance, studies are exploring the effects of hyoscyamine derivatives on specific cellular processes or protein interactions researchgate.net. Research also continues into the anticholinergic properties of hyoscyamine and related compounds to further understand their mechanisms of action at the molecular level oup.combohrium.com. The development of novel synthetic routes and structural modifications of the tropane scaffold is also an active area of chemical research, aiming to create compounds with altered or improved properties for use as research tools.

Furthermore, comparative analyses of tropane alkaloids from different plant species contribute to understanding the diversity of these natural products and their potential applications in research nih.gov. Studies on the stability and analytical methods for detecting and quantifying hyoscyamine in various matrices are also relevant for ongoing research jmp.ir.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H50N2O11S B14122585 Levsinex

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H50N2O11S

Molecular Weight

694.8 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate

InChI

InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2/t2*13-,14+,15?,16-;;/m11../s1

InChI Key

JPKKQJKQTPNWTR-PAWSKZDXSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.O.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O

Origin of Product

United States

Biosynthetic Pathways and Enantioselective Formation of Hyoscyamine

Elucidation of Enzymatic Catalysis in Tropane (B1204802) Alkaloid Biosynthesis

The biosynthesis of tropane alkaloids, including hyoscyamine (B1674123), involves a series of enzymatic reactions that convert primary metabolites into the characteristic tropane ring structure and its associated moieties. mdpi.commdpi.comiastate.edu

Characterization of Key Enzymes Involved in Hyoscyamine Precursor Formation

The biosynthesis begins with amino acids like L-ornithine and L-arginine, which serve as precursors for putrescine. mdpi.comiastate.edumdpi.com Ornithine decarboxylase (ODC) catalyzes the direct decarboxylation of ornithine to putrescine. wikipedia.orgmdpi.commdpi.com Alternatively, putrescine can be formed from arginine via agmatine (B1664431), catalyzed by arginine decarboxylase (ADC) and agmatine imino hydrolase (AIH). mdpi.comiastate.edumdpi.com

A key committed step in the pathway is the methylation of putrescine to N-methylputrescine, catalyzed by putrescine N-methyltransferase (PMT). wikipedia.orgpnas.orgmdpi.com PMT is an S-adenosylmethionine (SAM)-dependent methyltransferase. mdpi.com N-methylputrescine is then oxidized by methyl putrescine oxidase (MPO) to 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation. wikipedia.orgmdpi.com

The N-methyl-Δ¹-pyrrolinium cation condenses with acetoacetic acid to yield hygrine, although the enzyme catalyzing this specific step has not been clearly demonstrated. wikipedia.org Hygrine subsequently rearranges to tropinone (B130398), a central intermediate in tropane alkaloid biosynthesis. wikipedia.orgresearchgate.netmsu.edu

Tropinone is a branch point, and its reduction is catalyzed by stereospecific tropinone reductases (TRs). mdpi.comresearchgate.netpnas.org Tropinone reductase I (TR-I) catalyzes the reduction of tropinone to tropine (B42219) (3α-tropanol), while tropinone reductase II (TR-II) produces pseudotropine (3β-tropanol). mdpi.comresearchgate.netpnas.orgnih.gov In the hyoscyamine biosynthetic pathway, TR-I is involved, leading to the formation of tropine. mdpi.com

Tropine is then esterified with phenyllactate to form littorine (B1216117). wikipedia.orgmdpi.commsu.edu Littorine is subsequently rearranged to hyoscyamine aldehyde by a littorine mutase/monooxygenase (CYP80F1), which is then reduced to hyoscyamine. mdpi.comnih.gov

The final step in the conversion of hyoscyamine to scopolamine (B1681570) is catalyzed by hyoscyamine 6β-hydroxylase (H6H). pnas.orgmdpi.commdpi.com H6H is a 2-oxoglutarate-dependent dioxygenase that catalyzes the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine and the subsequent epoxidation of 6β-hydroxyhyoscyamine to scopolamine. pnas.orgmdpi.commdpi.comnih.govresearchgate.net

Key Enzymes in Hyoscyamine Biosynthesis:

EnzymeAbbreviationCatalyzed Reaction
Ornithine DecarboxylaseODCOrnithine to Putrescine
Arginine DecarboxylaseADCArginine to Agmatine
Agmatine Imino HydrolaseAIHAgmatine to N-carbamoyl putrescine
Putrescine N-methyltransferasePMTPutrescine to N-methylputrescine
Methyl Putrescine OxidaseMPON-methylputrescine to 4-methylaminobutanal
Tropinone Reductase ITR-ITropinone to Tropine (3α-tropanol)
Littorine Mutase/MonooxygenaseCYP80F1Littorine rearrangement to hyoscyamine aldehyde
Hyoscyamine 6β-hydroxylaseH6HHyoscyamine to 6β-hydroxyhyoscyamine and then to Scopolamine

Investigations into Stereospecificity of Biosynthetic Reactions

Stereospecificity is crucial in the biosynthesis of tropane alkaloids, particularly at the reduction of tropinone. The two tropinone reductases, TR-I and TR-II, exhibit distinct stereospecificities, leading to the formation of either tropine (3α-tropanol) or pseudotropine (3β-tropanol). mdpi.comresearchgate.netpnas.orgnih.govnih.gov TR-I specifically produces the 3α-stereoisomer (tropine), which is the precursor for hyoscyamine and scopolamine. mdpi.comresearchgate.netnih.gov TR-II, on the other hand, specifically produces the 3β-stereoisomer (pseudotropine), which is involved in the biosynthesis of calystegines. mdpi.comresearchgate.net This stereospecific reduction at the C3 position of tropinone is a key determinant of the metabolic flux towards different classes of tropane alkaloids. mdpi.comresearchgate.netpnas.org

Further stereochemical considerations are evident in the formation of littorine from tropine and phenyllactate, and the subsequent rearrangement to hyoscyamine. Isotopic labeling studies have provided insights into the stereochemical fate of precursors during these conversions. mdpi.comresearchgate.netacs.org

Genetic and Molecular Regulation of Hyoscyamine Production in Solanaceous Plants

The biosynthesis of hyoscyamine is tightly regulated at the genetic and molecular levels in Solanaceous plants. Studies have focused on identifying and characterizing the genes encoding the key enzymes in the pathway. pnas.orgnih.govmdpi.com

Genes encoding enzymes such as PMT, TR-I, and H6H have been identified and their expression profiles investigated in various Solanaceous species. pnas.orgnih.govbiotechrep.ir The expression levels of these genes can be influenced by developmental stage, tissue type (primarily roots), and environmental factors or elicitors. pnas.orgnih.govbiotechrep.ir For instance, studies have shown that the expression of PMT and TR-I is integral to the hyoscyamine biosynthetic pathway. nih.gov H6H gene expression is also critical for the conversion of hyoscyamine to scopolamine. nih.govbiotechrep.ir

Molecular studies have explored the regulatory mechanisms controlling the expression of these biosynthetic genes, including the role of transcription factors and signaling pathways. nih.gov Understanding this regulation is crucial for potential metabolic engineering efforts aimed at increasing hyoscyamine production. pnas.org

Chemoenzymatic Synthesis Approaches Inspired by Natural Pathways

Inspired by the efficiency and stereospecificity of the natural biosynthetic pathway, chemoenzymatic approaches are being explored for the synthesis of hyoscyamine and related tropane alkaloids. These approaches combine chemical synthesis steps with enzymatic transformations to achieve desired products with high selectivity. researchgate.net

Recombinant enzymes from the hyoscyamine pathway, such as H6H, have been utilized in biotransformation processes to produce hyoscyamine derivatives or scopolamine from precursors. researchgate.net While the complete de novo production of hyoscyamine in microorganisms like yeast has been a goal, achieving this requires reconstituting the entire complex pathway. pnas.orgrsc.org Research in this area aims to leverage the power of biocatalysis for sustainable and efficient production of these valuable alkaloids. researchgate.net

Isotopic Labeling Studies for Biosynthetic Pathway Delineation

Isotopic labeling studies have been instrumental in elucidating the hyoscyamine biosynthetic pathway and confirming the sequence of intermediates. By feeding plants or hairy root cultures with precursors labeled with stable isotopes (e.g., ¹³C, ²H) or radioisotopes (e.g., ¹⁴C), researchers can track the incorporation of these labels into downstream metabolites. iastate.edumdpi.comresearchgate.netacs.org

Studies using labeled ornithine, putrescine, and acetate (B1210297) have provided evidence for the origin of the tropane skeleton. mdpi.comiastate.eduacs.org Specifically, feeding studies with radioactively labeled ornithine have shown its incorporation into the tropane ring. mdpi.comiastate.edu Isotopic labeling with compounds like [1',3'-¹³C]littorine has demonstrated its conversion to hyoscyamine, supporting littorine as a direct precursor and providing insights into the rearrangement mechanism. mdpi.comresearchgate.net These studies have helped to delineate the enzymatic steps and the fate of specific atoms during the conversion of primary metabolites to hyoscyamine. iastate.eduresearchgate.net

Levsinex, also known as Hyoscyamine, is a tropane alkaloid found in plants of the Solanaceae family. It is an anticholinergic agent. This article focuses on the advanced synthetic methodologies for Hyoscyamine and its derivatives, exploring total synthesis strategies for the tropane core and methods for derivatization and structural modification for research applications.

Advanced Synthetic Methodologies for Hyoscyamine and Its Derivatives

Catalytic Approaches in Hyoscyamine (B1674123) Analog Synthesis

Catalytic approaches play a significant role in the synthesis of Hyoscyamine analogs, particularly through enzymatic transformations that occur in the biosynthesis of related tropane (B1204802) alkaloids like scopolamine (B1681570). A key enzyme involved in this process is Hyoscyamine 6β-hydroxylase (H6H) researchgate.netnih.govnih.govmdpi.com. H6H is a bifunctional non-heme 2-oxoglutarate/Fe²⁺-dependent dioxygenase that catalyzes two sequential reactions in the conversion of hyoscyamine to scopolamine nih.govnih.govmdpi.com.

The first reaction catalyzed by H6H is the 6β-hydroxylation of hyoscyamine, yielding 6β-hydroxyhyoscyamine researchgate.netnih.govnih.govmdpi.com. This hydroxylation step is predicted to involve hydrogen atom abstraction from the C6 position of hyoscyamine by a high-valent iron-oxo species, followed by a rebound of the metal-coordinated hydroxide (B78521) nih.gov. The regioselectivity of this hydroxylation reaction shows a strong preference for abstraction from the exo-C6 position over the C7 position, with a reported preference of approximately 85:1 nih.gov.

Following the hydroxylation, H6H catalyzes the second reaction: the epoxidation of 6β-hydroxyhyoscyamine to form scopolamine researchgate.netnih.govnih.govmdpi.com. This oxidative cyclization involves a significant inversion in regioselectivity compared to the hydroxylation step nih.gov. While the exact mechanism of the epoxidation is still being investigated, it is hypothesized that the presence of the hydroxyl group at the adjacent carbon (C6) influences the reaction course researchgate.net.

Detailed structural information on H6H from Datura metel has provided insights into substrate binding and the enzymatic process nih.gov. Key residues within the enzyme's active site influence the interaction with hyoscyamine. For instance, Glu-116 interacts with the tertiary amine on the tropane moiety, and Tyr-326 forms CH-π hydrogen bonds with the phenyl ring of hyoscyamine nih.gov. Electrostatic interactions between the substrate-iron cofactor subsystem and key residues are crucial in determining the regioselectivity of the catalytic reaction nih.gov. Mutagenesis studies targeting residues like Lys-129, Lys-330, and Tyr-326 have been suggested as potential avenues to modify hyoscyamine positioning in the binding pocket and potentially alter H6H regioselectivity, possibly favoring hydroxylation at the C7 position nih.gov.

Research findings indicate that the catalytic efficiency of H6H requires l-hyoscyamine (B7768854), oxygen, and α-ketoglutarate, with specific Km values reported mdpi.com. Iron ions (Fe²⁺), catalase, and ascorbate (B8700270) have been shown to increase the reaction catalysis mdpi.com.

Studies involving hyoscyamine derivatives and analogs with modified cores have also been used to probe the catalytic mechanism and substrate conformation effects on the outcome of H6H-catalyzed oxidation reactions nih.govresearchgate.net. For example, an analog with a 9-azabicyclo[3.3.1]nonane core showed different hydroxylation patterns when incubated with H6H compared to hyoscyamine nih.gov.

The catalytic function of enzymes like H6H represents a significant biological route for the synthesis of hyoscyamine analogs, particularly those found in nature as intermediates or related alkaloids.

Molecular and Cellular Pharmacology of Hyoscyamine: Mechanistic Investigations

Detailed Characterization of Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Hyoscyamine (B1674123) functions as a competitive antagonist at mAChRs, preventing the binding of the endogenous neurotransmitter acetylcholine. targetmol.commdpi.com This blockade of acetylcholine action leads to the inhibition of parasympathetic activities in various tissues and organs. targetmol.com

Binding Kinetics and Affinity Profiling for Receptor Subtypes (M1-M5) in Cellular Models

Studies have characterized the binding affinity of hyoscyamine for the five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5) expressed in cellular models. The pharmacological action of tropane (B1204802) alkaloids like hyoscyamine is stereoselective, with the S-(-)-isomer (levo-hyoscyamine) being significantly more potent than the R-(+)-isomer. mdpi.com

Research using R-(+)-hyoscyamine has shown displacement of [³H]NMS binding to muscarinic acetylcholine receptor subtypes (m1-m5) with varying pKi values in cellular systems. targetmol.comselleckchem.com These pKi values indicate the affinity of the ligand for the receptor, with higher values representing greater affinity.

Receptor SubtypepKi Value (R-(+)-Hyoscyamine)
M18.67
M28.51
M37.46
M48.56
M58.53

Data based on displacement of [³H]NMS binding by R-(+)-hyoscyamine in cellular models. targetmol.comselleckchem.com

L-hyoscyamine (B7768854) (S-(-)-hyoscyamine) is reported to be 30 to 300 times more potent than the R-(+)-isomer. mdpi.comselleckchem.com L-hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors. targetmol.com Studies investigating the binding kinetics of muscarinic toxins, which are also ligands for mAChRs, have revealed that binding can involve both a fast association step and a slower formation of a more stable receptor complex. psu.edu While specific detailed binding kinetics (association and dissociation rates) for hyoscyamine across all subtypes in cellular models were not extensively detailed in the search results beyond affinity (pKi) and some general comparisons to atropine's potency latoxan.com, the pKi values provide a measure of equilibrium binding affinity.

Allosteric Modulation of Muscarinic Receptors by Hyoscyamine in In Vitro Systems

While hyoscyamine is primarily known as an orthosteric antagonist competing with acetylcholine for the primary binding site, the concept of allosteric modulation at muscarinic receptors is an area of ongoing research for various ligands. google.com Allosteric modulators bind to a site distinct from the orthosteric site and can influence receptor function, including the binding affinity or efficacy of orthosteric ligands. google.com

One study investigating Phenthonium, a quaternary analog of hyoscyamine, suggested it acts as an allosteric blocker of certain nicotinic receptors and that its non-competitive inhibition of excitatory responses might be linked to allosteric interaction with neuronal nicotinic receptors. nih.gov However, direct evidence specifically detailing the allosteric modulation of muscarinic receptors by hyoscyamine itself in in vitro systems was not prominently featured in the search results. The focus of the available literature primarily characterizes hyoscyamine as a competitive orthosteric antagonist.

G Protein-Coupled Receptor (GPCR) Signaling Pathway Perturbations by Hyoscyamine

Muscarinic acetylcholine receptors are GPCRs that couple to different intracellular signaling pathways depending on the receptor subtype. M1, M3, and M5 receptors typically couple to Gq proteins, while M2 and M4 receptors couple to Gi/o proteins. ics.orgmdpi.com As a muscarinic antagonist, hyoscyamine perturbs these signaling pathways by blocking the action of acetylcholine.

Effects on Adenylyl Cyclase Activity and cAMP Production

M2 and M4 muscarinic receptors are coupled to Gi/o proteins, which, upon activation by an agonist, inhibit adenylyl cyclase (AC) activity. ics.orgics.orgwikipedia.org Adenylyl cyclase is an enzyme responsible for catalyzing the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in various cellular processes. nih.govgenecards.org By blocking M2 and M4 receptors, hyoscyamine can prevent the agonist-induced inhibition of adenylyl cyclase, potentially leading to increased or restored cAMP levels.

Studies have shown that hyoscyamine can prevent the agonist-induced stimulation of cAMP production in certain cell lines. targetmol.comselleckchem.com For instance, hyoscyamine prevented agonist-induced cAMP production with an EC50 of 7.8 nM in CHO cells. selleckchem.com Furthermore, S-(-)-hyoscyamine has been reported to enhance the forskolin-stimulated synthesis of cyclic AMP in rat cardiac membranes. selleckchem.com This suggests that by blocking inhibitory M2 receptors in the heart, hyoscyamine can indirectly increase cAMP levels stimulated by other factors like forskolin, which directly activates adenylyl cyclase. selleckchem.comnih.gov

Influence on Phosphoinositide Hydrolysis and Intracellular Calcium Mobilization

M1, M3, and M5 muscarinic receptors are primarily coupled to Gq/11 proteins. ics.orgmdpi.com Activation of these receptors by an agonist leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). benthamopenarchives.comnih.gov IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ions, leading to an increase in intracellular calcium concentration. ics.orgbenthamopenarchives.comnih.govnih.gov

As an antagonist at M1, M3, and M5 receptors, hyoscyamine inhibits the agonist-induced activation of this signaling cascade. By blocking acetylcholine binding, hyoscyamine prevents the activation of Gq proteins, subsequent PLC activation, phosphoinositide hydrolysis, and the resulting mobilization of intracellular calcium. ics.orgbenthamopenarchives.comnih.govnih.gov This is a key mechanism by which hyoscyamine reduces smooth muscle contraction and glandular secretions, effects mediated largely through M3 receptors. ics.orgmdpi.com

Modulation of Ligand-Gated Ion Channels and Voltage-Gated Channels in Recombinant Systems

While the primary mechanism of action of hyoscyamine is antagonism of muscarinic receptors, some studies have explored its potential interactions with other ion channels, particularly in recombinant systems. Ligand-gated ion channels open or close in response to the binding of a specific chemical messenger, while voltage-gated channels are regulated by changes in membrane potential. nih.govresearchgate.net

Research on the interaction of various compounds, including some alkaloids, with ligand-gated and voltage-gated ion channels has been conducted using recombinant systems like Xenopus oocytes expressing specific channels. nih.govresearchgate.net However, direct and detailed research findings specifically characterizing the modulation of a broad range of ligand-gated ion channels (other than acetylcholine receptors themselves, where hyoscyamine acts as an antagonist) or voltage-gated channels by hyoscyamine in recombinant systems were not extensively found in the provided search results.

Some studies mention that certain drugs acting on voltage-gated sodium channels displace the binding of specific ligands, and voltage-gated calcium channels are targets for various medications. researchgate.netdrugbank.comdrugbank.com However, a direct link with specific data on hyoscyamine's effects on these channels in recombinant systems was not established in the search results. The primary focus of the literature regarding hyoscyamine's molecular pharmacology remains its well-characterized antagonism of muscarinic acetylcholine receptors.

Receptor Desensitization and Internalization Studies in Cultured Cells

Muscarinic receptor desensitization and internalization are crucial mechanisms regulating receptor signaling upon prolonged agonist exposure. While hyoscyamine is a muscarinic antagonist, studies investigating receptor desensitization and internalization often focus on agonist-induced processes, with antagonists like hyoscyamine used to probe receptor states or block agonist effects.

Research in cultured cells, such as Chinese hamster ovary (CHO) cells expressing human muscarinic receptor subtypes, has provided insights into muscarinic receptor behavior. For instance, studies have shown that in CHO cells, the M3 acetylcholine receptor exhibits minimal rapid desensitization, with down-regulation appearing to play a significant role in the desensitization process. dtic.mil Receptor internalization is considered important for both sequestration and down-regulation of G protein-coupled receptors (GPCRs), including muscarinic receptors. dtic.milnih.gov This process often occurs via clathrin-mediated pathways. dtic.mil

Investigations into muscarinic receptor desensitization have also been conducted in primary cultures of human detrusor smooth muscle cells. These studies indicated that the muscarinic receptors in these cells are susceptible to desensitization of the carbachol-induced increase in phosphoinositide turnover. nih.gov This desensitization was found to be rapid, homologous, and appears to occur at the receptor level rather than through a post-receptor mechanism. nih.gov Pre-exposure of these cells to carbachol (B1668302) for as little as 5 minutes significantly reduced the response to a subsequent carbachol challenge. nih.gov

While these studies highlight the general mechanisms of muscarinic receptor desensitization and internalization in cultured cells, specific detailed research findings focusing on the direct impact of hyoscyamine itself on inducing or preventing these processes were not prominently found within the scope of the search results. Hyoscyamine, being an antagonist, would typically prevent agonist-induced desensitization and internalization by blocking the binding of the agonist to the receptor.

Investigation of Non-Muscarinic Molecular Interactions and Off-Target Binding in In Vitro Assays

Beyond its primary target, the muscarinic acetylcholine receptor, investigations into the potential for hyoscyamine to interact with non-muscarinic molecular targets and exhibit off-target binding in in vitro assays are relevant for understanding its full pharmacological profile.

Competitive in vitro binding assays have been used to assess the affinity of hyoscyamine for muscarinic receptor subtypes (M1-M5). Studies using R-(+)-hyoscyamine have shown displacement of [³H]NMS binding to muscarinic receptor subtypes with varying pKi values across M1-M5 receptors in CHO cells. selleckchem.comtargetmol.com Similarly, studies using S-(-)-hyoscyamine have reported pKi values against the five human muscarinic receptor subtypes expressed in CHO-K1 cells. nih.gov

Muscarinic Receptor Subtype (human, expressed in CHO-K1 cells)S-(-)-Hyoscyamine pKiR-(+)-Hyoscyamine pKi
m19.48 ± 0.188.21 ± 0.07
m29.45 ± 0.317.89 ± 0.06
m39.30 ± 0.198.06 ± 0.18
m49.55 ± 0.138.35 ± 0.11
m59.24 ± 0.308.17 ± 0.08

These data highlight the affinity of hyoscyamine enantiomers for different muscarinic receptor subtypes, demonstrating that S-(-)-hyoscyamine generally exhibits higher affinity than R-(+)-hyoscyamine. nih.gov

While hyoscyamine is primarily known for its muscarinic receptor antagonism, some research has explored its potential interactions with other targets. For instance, molecular docking studies have investigated the binding of hyoscyamine to the SARS-CoV-2 main protease (Mpro) in silico, suggesting a potential interaction, although this requires in vitro and in vivo validation. chemmethod.com This type of study represents an initial step in exploring potential off-target interactions.

Analytical Chemistry Techniques for the Characterization of Hyoscyamine in Research Matrices

Chromatographic Method Development and Validation for Purity and Identity Assessment

Chromatographic methods are fundamental for separating Hyoscyamine (B1674123) from other compounds present in research matrices, allowing for its subsequent detection and quantification. Method development involves optimizing parameters to achieve sufficient resolution, sensitivity, and selectivity. Validation ensures the method is reliable and accurate for its intended use.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a widely used technique for the quantitative determination of Hyoscyamine in various matrices, including pharmaceuticals and plant extracts, due to its high sensitivity and specificity. ontosight.ai HPLC methods for Hyoscyamine often utilize reversed-phase columns, such as C18, with mobile phases typically consisting of buffer solutions and organic solvents like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using UV-Visible spectrophotometry, often at wavelengths around 210 nm or 270 nm, where Hyoscyamine exhibits absorbance. researchgate.netsielc.com

Method validation for HPLC analysis of Hyoscyamine involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, one validated HPLC method for Hyoscyamine and scopolamine (B1681570) in Hyoscyamus species used an isocratic elution with a mobile phase of triethylammonium (B8662869) phosphate (B84403) buffer and acetonitrile on a C18 column, with detection at 210 nm. researchgate.net Another HPLC method for simultaneous analysis of tropane (B1204802) alkaloids, including Hyoscyamine, in hairy root cultures employed a C18 reversed-phase column with a mobile phase allowing for pH-dependent selectivity and achieved absolute LODs of 0.6 ng for Hyoscyamine. nih.gov

Research findings demonstrate the successful application of HPLC for Hyoscyamine analysis in plant extracts. One study analyzing Hyoscyamus muticus found a significant Hyoscyamine peak with a retention time of 9.8 minutes using HPLC, with percentages ranging from 80% to 95%. isciii.es

Table 1: Example HPLC Parameters for Hyoscyamine Analysis

ParameterValue
Column TypeEurospher C18 reversed phase researchgate.net
Mobile PhaseTriethylammonium phosphate buffer (30 mM, pH 6.2) and acetonitrile (75:25) researchgate.net
Detection Wavelength210 nm researchgate.net
Retention Time~9.8 minutes isciii.es

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Derivatives

GC-MS is a sensitive technique employed for the analysis of Hyoscyamine, particularly in complex matrices like biological fluids or for the characterization of volatile derivatives or related metabolites. ontosight.ai While Hyoscyamine itself may require derivatization to enhance volatility and thermal stability for GC analysis, GC-MS is valuable for its ability to separate complex mixtures and provide structural information through mass fragmentation patterns. researchgate.netresearchgate.net

Quantitative analysis of Hyoscyamine using capillary GC-MS has been reported. One study determined Hyoscyamine content in Hyoscyamus reticulatus leaves and roots using GC-MS, reporting LODs of 3.125 µg/mL and LOQs of 6.25 µg/mL for Hyoscyamine. researchgate.nettubitak.gov.trtubitak.gov.tr The method was shown to be linear and sensitive. researchgate.nettubitak.gov.trtubitak.gov.tr GC-MS spectral data can confirm the presence of Hyoscyamine by matching its fragmentation pattern with reference libraries. biomedpharmajournal.org

Table 2: Example GC-MS Parameters and Performance

ParameterValue
TechniqueCapillary GC-MS researchgate.nettubitak.gov.trtubitak.gov.tr
LOD3.125 µg/mL researchgate.nettubitak.gov.trtubitak.gov.tr
LOQ6.25 µg/mL researchgate.nettubitak.gov.trtubitak.gov.tr
LinearityDemonstrated researchgate.nettubitak.gov.trtubitak.gov.tr
SensitivityDemonstrated researchgate.nettubitak.gov.trtubitak.gov.tr

Chiral Chromatography for Enantiomeric Purity Determination

Hyoscyamine exists as two enantiomers, (-)-hyoscyamine (l-hyoscyamine) and (+)-hyoscyamine (d-hyoscyamine), which can have different biological activities. oup.com Chiral chromatography is essential for determining the enantiomeric purity of Hyoscyamine. This technique utilizes chiral stationary phases that can differentiate between enantiomers, allowing for their separation and quantification.

Chiral HPLC methods have been developed for the enantiomeric separation of Hyoscyamine. One method used a chiral AGP® column with a buffered phosphate mobile phase containing 1-octanesulfonic acid sodium salt and triethylamine, with UV detection at 205 nm, to quantify Hyoscyamine enantiomers in ophthalmic solutions. oup.com This method demonstrated good linearity, accuracy, and precision. oup.com Another approach for determining the enantiomeric ratio of Hyoscyamine from Scopolia extract used chiral HPLC coupled with Circular Dichroism (CD) detection, which allowed analysis without extensive sample pretreatment required for UV detection. nih.gov Capillary electrophoresis (CE) with sulfated beta-cyclodextrin (B164692) as a chiral selector has also been developed and validated for the separation of atropine (B194438) enantiomers (D- and L-hyoscyamine), offering advantages like smaller sample amounts and lower detection limits compared to polarimetry. nih.gov

Research indicates that extraction procedures can affect the enantiomeric ratio of Hyoscyamine due to racemization. atlasofscience.org Chiral chromatographic methods are therefore crucial for accurately assessing the enantiomeric composition in research samples.

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable structural information about Hyoscyamine, complementing the data obtained from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the elucidation of the chemical structure of organic compounds, including natural products like Hyoscyamine. psu.edumdpi.com Both 1D and 2D NMR techniques (such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC) are used to determine the arrangement of atoms and functional groups within the molecule. psu.edumdpi.com

NMR has been used in research to study the biosynthesis of Hyoscyamine, particularly the rearrangement of littorine (B1216117) into Hyoscyamine, by monitoring the fate of stable isotopes like 13C in metabolic products. researchgate.net 13C NMR spectra can show characteristic signals for different carbon atoms in Hyoscyamine, aiding in its identification and structural confirmation. researchgate.net While NMR generally has a higher detection limit compared to MS, it provides detailed information about the precise location of isotopic labels, which is invaluable for studying metabolic pathways. researchgate.net NMR can also be used for enantiomeric differentiation of atropine/hyoscyamine, even in crude plant extracts, by observing the splitting of specific signals in the presence of chiral shift reagents. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides accurate mass measurements of the intact Hyoscyamine molecule and its fragments. This technique is essential for confirming the elemental composition of the compound and gaining insights into its structure through fragmentation patterns. nih.govnih.gov HRMS offers ultra-high resolving power, which is particularly useful for analyzing complex matrices and differentiating compounds with similar nominal masses (isobars). nih.govnih.govresearchgate.net

LC-MS/MS (tandem mass spectrometry) is frequently used in conjunction with HRMS for quantitative pharmaceutical analysis. nih.gov For Hyoscyamine, LC-MS/MS methods have been developed for its determination in biological fluids like human plasma. nih.govscilit.com These methods utilize specific parent-product ion transitions for sensitive and selective detection. For example, the parent-product (m/z) transition pair of l-hyoscyamine (B7768854) has been reported as 290.1 → 124.1 in LC-MS/MS analysis. nih.govscilit.com The use of HRMS allows for accurate mass determination of these ions, providing a high level of confidence in the identification of Hyoscyamine and its fragments.

Table 3: Example LC-MS/MS Parameters for Hyoscyamine Analysis

ParameterValue
TechniqueLC-MS/MS nih.govscilit.com
Parent-Product m/z290.1 → 124.1 nih.govscilit.com
MatrixHuman plasma nih.govscilit.com
Linearity Range20.0-400 pg/mL (l-hyoscyamine) nih.govscilit.com
Accuracy-2.7% to 4.5% nih.govscilit.com
Precision (CV%)Within 6.3% nih.govscilit.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques utilized for the characterization of hyoscyamine, providing unique fingerprints based on the molecule's functional groups and molecular structure. These methods analyze the interaction of light with molecular vibrations, yielding spectra that can be used for identification and structural elucidation.

IR spectroscopy involves the absorption of specific frequencies of infrared light by a sample, corresponding to transitions in molecular vibrational energy levels. Raman spectroscopy, conversely, measures the inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability. Both techniques are complementary, often providing distinct information about the same molecule.

In the context of hyoscyamine analysis, particularly in plant extracts and other research matrices, IR and Raman spectroscopy can be applied for direct measurements, potentially minimizing the need for extensive sample pretreatment researchgate.net. Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy, for instance, has been successfully applied for the discrimination of Solanaceae taxa, which are known sources of hyoscyamine thieme-connect.comthieme-connect.com. Furthermore, ATR-FTIR has demonstrated potential for the quantification of hyoscyamine in plant materials thieme-connect.comthieme-connect.com.

Research findings indicate that ATR-FTIR can achieve moderate prediction quality for hyoscyamine content in plant samples. For example, a study showed a residual prediction deviation (RPD) of 2.48 for hyoscyamine quantification using ATR-FTIR thieme-connect.comthieme-connect.com. While this may be lower than the prediction quality achieved for other alkaloids like scopolamine in the same study (RPD = 7.67), it highlights the utility of vibrational spectroscopy as a rapid analytical tool in research settings thieme-connect.comthieme-connect.com. The NIST WebBook provides IR spectra for Hyoscyamine, serving as a reference for identification nist.gov.

Electrochemical Detection Methods for Hyoscyamine Quantification in Research Samples

Electrochemical methods offer sensitive and selective approaches for the quantification of hyoscyamine in various research matrices. These techniques measure the electrical properties of an analyte or its effect on an electrochemical system.

The development of electrochemical sensors for hyoscyamine detection has been an active area of research nih.govrsc.orgresearchgate.netresearchgate.netcapes.gov.br. These sensors often utilize modified electrodes to enhance sensitivity and selectivity towards hyoscyamine. Differential pulse voltammetry (DPV) is a common electrochemical technique employed for the detection of hyoscyamine, particularly the L-enantiomer nih.govresearchgate.net.

Recent research has explored the use of novel electrode materials and designs to improve detection limits and performance. For instance, electrochemical sensors based on ant nest structured porous carbon nanospheres with embedded CuFeS2 have demonstrated superior electrochemical performance for L-hyoscyamine nih.gov. These sensors, coupled with molecularly imprinted polymers (MIP) for chiral recognition, have shown good linearity in the concentration range of 0.02-4.6 µM for L-hyoscyamine, with a limit of detection (LOD) of 0.45 nM and a limit of quantification (LOQ) of 1.5 nM nih.govresearchgate.net. The oxidation peaks of L-hyoscyamine and D-hyoscyamine (part of racemic atropine) could be successfully identified with a potential difference (ΔEp) of 0.138 V nih.govresearchgate.net.

Potentiometric methods using ion-selective electrodes have also been applied for the determination of hyoscyamine in pure solutions and pharmaceutical preparations researchgate.net. These methods measure the potential difference across a membrane that selectively responds to the analyte's activity.

Hyphenated Analytical Techniques for Complex Sample Analysis

Analyzing hyoscyamine in complex research matrices, such as biological fluids or plant extracts, often requires the coupling of separation techniques with sensitive and selective detection methods. Hyphenated techniques combine the resolving power of chromatography or electrophoresis with the identification and quantification capabilities of spectroscopic or mass spectrometric detectors.

Common hyphenated techniques applied in hyoscyamine research include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) researchgate.netnih.govresearchgate.netsaspublishers.comchimia.ch.

LC-MS and HPLC-MS are widely used for the analysis of hyoscyamine and other tropane alkaloids in complex samples researchgate.netnih.govresearchgate.net. The coupling of liquid chromatography for separation with mass spectrometry for detection provides high sensitivity and selectivity, allowing for the identification and quantification of hyoscyamine even in the presence of numerous other compounds. LC-UV-MS and LC-MS/MS are particularly valuable in natural product analysis for rapid screening and identification nih.gov.

CE-MS offers high separation efficiency and is well-suited for the analysis of polar compounds like hyoscyamine chimia.ch. The online coupling of capillary electrophoresis with electrospray ionization mass spectrometry (CE-ESI-MS) has been demonstrated for the analysis of tropane alkaloids in plant extracts, providing valuable information for identification and quantification chimia.ch. This technique offers high sensitivity and selectivity, along with molecular structural information chimia.ch.

These hyphenated techniques are essential tools for researchers to accurately characterize and quantify hyoscyamine in diverse and challenging matrices, enabling detailed studies of its occurrence, metabolism, and properties.

Development of Standard Reference Materials for Research Quality Control

The accuracy and reliability of analytical data in hyoscyamine research are critically dependent on the availability and appropriate use of standard reference materials (SRMs). SRMs are materials or substances with well-established properties, used to validate analytical methods, calibrate instruments, and ensure the comparability of results across different laboratories and studies.

For hyoscyamine research, SRMs are crucial for various applications, including method development and validation, quality control of analytical measurements, determination of enantiomeric purity, and identification of impurities and metabolites axios-research.commedchemexpress.comsigmaaldrich.comlgcstandards.comextrasynthese.com. Pharmacopeial standards, such as those provided by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), are important SRMs for hyoscyamine and its related compounds sigmaaldrich.com.

Companies and organizations specializing in chemical standards offer a range of hyoscyamine reference materials, including the neat compound, its salts (e.g., sulfate), impurities, and metabolites axios-research.commedchemexpress.comlgcstandards.comextrasynthese.com. These standards are typically accompanied by comprehensive certificates of analysis (COA) detailing their characterization and purity, often determined using techniques like HPLC axios-research.comcymitquimica.com.

The use of certified reference materials produced in accordance with international standards, such as ISO 17034, further enhances the reliability of research findings lgcstandards.com. The availability of characterized reference standards for hyoscyamine and its related substances is fundamental for ensuring the quality, accuracy, and reproducibility of analytical measurements in all areas of hyoscyamine research.

Theoretical and Computational Studies on Hyoscyamine Receptor Interactions

Molecular Docking and Dynamics Simulations of Hyoscyamine (B1674123) with Muscarinic Receptor Models

Molecular docking and dynamics simulations are powerful computational techniques used to predict the preferred orientation (binding pose) of a ligand within a receptor binding site and to study the dynamic behavior of the ligand-receptor complex over time wikipedia.org. These methods are extensively applied in the study of G protein-coupled receptors (GPCRs), including muscarinic receptors, to understand ligand binding mechanisms and conformational changes wikipedia.org. While detailed published studies specifically focusing on extensive molecular dynamics simulations of hyoscyamine with muscarinic receptors were not prominently featured in the reviewed literature, the application of these techniques to muscarinic receptors and other alkaloid-protein interactions highlights their relevance to hyoscyamine.

Molecular docking studies have been utilized to examine the potential interactions of alkaloids, including hyoscyamine, with protein targets. Although one study specifically mentioned docking hyoscyamine with the COVID-19 main protease, not a muscarinic receptor, it demonstrates the computational approach applied to this compound. Studies involving docking against muscarinic receptor structures, such as the M2 and M3 subtypes, have been successful in identifying ligands and understanding binding sites wikipedia.org. These studies often involve docking small molecule antagonists into the receptor's orthosteric binding pocket wikipedia.org.

Molecular dynamics simulations are employed to investigate the stability of ligand-receptor complexes and the conformational dynamics of the receptor upon ligand binding. For instance, molecular dynamics simulations have been used to study the voltage sensitivity of the cardiac M2 muscarinic receptor and its interaction with acetylcholine (B1216132), revealing conformational changes that affect ligand affinity. While direct simulations of hyoscyamine with muscarinic receptors were not detailed, the application of RMSF analysis in molecular dynamics of a hyoscyamine-protein complex suggests its utility in assessing the impact of hyoscyamine binding on protein flexibility.

Identification of Key Binding Residues and Interaction Motifs

Computational studies, often coupled with mutagenesis experiments, are instrumental in identifying the specific amino acid residues within a receptor binding site that are critical for ligand interaction. For muscarinic receptors, the orthosteric binding site, where acetylcholine and competitive antagonists like hyoscyamine bind, is a deep pocket containing residues crucial for recognition and binding wikipedia.org. Tyrosine residues are known to form an "aromatic cap" at the entrance of this pocket, important for ligand binding wikipedia.org.

Studies on the M1 muscarinic receptor, using alanine-scanning mutagenesis, have identified residues in transmembrane helices 4 and 7 as critical for ligand binding and receptor activation. Specific mutations in these regions can impact the binding affinity of various ligands, including hyoscyamine, to different muscarinic receptor subtypes. For example, a mutation at position T5x40 was shown to decrease the binding of agonists but increase the binding of antagonists like hyoscyamine in the M2 receptor.

Conformational Analysis of Hyoscyamine within the Receptor Binding Site

The conformation of a ligand within a receptor binding site is a critical determinant of binding affinity and efficacy. Computational methods, including quantum chemical calculations and molecular mechanics, are used to explore the conformational preferences of molecules. Crystal structure analysis of hyoscyamine sulfate (B86663) monohydrate has revealed different conformations of the hyoscyamine cation, and quantum chemical geometry optimizations were performed to assess their relative energies. Molecular mechanics conformational analysis was also applied in this context.

Comparisons of the crystal structures of different muscarinic antagonists, including hyoscyamine hydrobromide, have shown notable similarities in their conformations, suggesting that intramolecular forces favor specific conformers relevant to their activity as muscarinic antagonists. This implies that hyoscyamine likely adopts a preferred conformation when bound to the muscarinic receptor. While direct computational studies detailing the specific bound conformation of hyoscyamine within muscarinic receptor subtypes were not extensively found, the application of these methods to related molecules and the analysis of crystal structures provide a basis for understanding the conformational aspects of hyoscyamine-receptor interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure, energy, and reactivity of molecules. These calculations are valuable for understanding various properties relevant to drug-receptor interactions, including charge distribution, electrostatic potential, and the energetics of different molecular states.

Quantum chemistry has been applied to study the biosynthesis of hyoscyamine, investigating the carbon-skeleton rearrangement of littorine (B1216117) to hyoscyamine and calculating the energy barriers of different reaction pathways. These studies provide fundamental insights into the chemical transformations involving the hyoscyamine molecule.

In the context of hyoscyamine's interaction with proteins, quantum chemical calculations have been used in conjunction with molecular mechanics (QM/MM) to study the regioselectivity of enzymes like hyoscyamine 6β-hydroxylase. These calculations helped quantify the contributions of specific amino acid residues to the energy barriers of hydroxylation reactions on the hyoscyamine tropane (B1204802) moiety.

Furthermore, quantum chemical geometry optimizations have been employed to compare the energy of different observed conformations of the hyoscyamine cation, providing insights into their relative stability. Theoretical studies on the potential toxicity of plant alkaloids, including tropane alkaloids, have also utilized quantum mechanical parameters such as HOMO, LUMO, and electrostatic potential to understand their properties.

Prediction of pKa Values and Protonation States in Biological Environments

The protonation state of a molecule in a biological environment is a critical factor influencing its charge, solubility, and interaction with charged or polar residues in a receptor binding site. The pKa value is a key parameter for predicting the protonation state at a given pH.

Experimental pKa values for hyoscyamine have been determined, with one source listing an experimental pKa of 11.7 guidetopharmacology.org. Predicted pKa values are also available, including a predicted strongest basic pKa of 9.39 and a predicted strongest acidic pKa of 15.15 guidetopharmacology.org. These values indicate that the tertiary amine group in the tropane ring of hyoscyamine is likely protonated at physiological pH, carrying a positive charge. This positive charge is crucial for interacting with anionic residues often found in the binding pockets of GPCRs.

The protonated nitrogen atom in hyoscyamine cations has been observed to act as a hydrogen bond donor in crystal structures. Understanding the pKa and protonation behavior of hyoscyamine is essential for accurately modeling its interactions with muscarinic receptors using computational methods.

Table 1: Hyoscyamine pKa Values

PropertyValueSource
Experimental pKa11.7MERCK INDEX guidetopharmacology.org
Predicted pKa (Strongest Basic)9.39Chemaxon guidetopharmacology.org
Predicted pKa (Strongest Acidic)15.15Chemaxon guidetopharmacology.org

Conformational Energy Landscape Exploration

The conformational energy landscape of a molecule describes all possible three-dimensional arrangements (conformations) and their corresponding energies. Exploring this landscape is important for identifying stable conformers and understanding the transitions between them. While specific detailed studies on the conformational energy landscape exploration of hyoscyamine were not extensively found in the provided literature, the concept and methods are relevant to understanding hyoscyamine's behavior.

Computational techniques such as molecular mechanics conformational analysis and quantum chemical calculations are used to explore the energy landscape. For example, these methods were applied to analyze the conformations of hyoscyamine observed in a crystal structure and compare their energies. The concept of conformational energy landscape exploration has been applied to other pharmaceutical molecules to understand their polymorphic forms and transitions. Applying these methods to hyoscyamine could provide a more comprehensive understanding of its flexibility and how its conformation changes upon binding to muscarinic receptors.

Quantitative Structure-Activity Relationship (QSAR) Studies for Hyoscyamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. These models can be used to design and predict the activity of new, untested compounds.

While specific detailed QSAR studies focused solely on hyoscyamine derivatives and their interaction with muscarinic receptors were not extensively highlighted, the application of QSAR to related anticholinergic compounds has been reported. A comprehensive QSAR study on soft quaternary anticholinergics, for instance, utilized a linearized biexponential model.

Given that hyoscyamine serves as a base structure for various related compounds and that finding subtype-selective muscarinic ligands remains a challenge wikipedia.org, QSAR studies on hyoscyamine derivatives could be valuable. By analyzing the structural features that influence binding affinity and selectivity to different muscarinic receptor subtypes (M1-M5), QSAR models could guide the rational design of novel hyoscyamine-based ligands with improved properties. Theoretical studies on the toxicity of alkaloids also mention the evaluation of QSAR parameters, indicating the broader applicability of this approach to alkaloid structures.

Development of Predictive Models for In Vitro Antagonistic Potency

The development of predictive models for in vitro antagonistic potency involves computational approaches aimed at correlating molecular structures with biological activity. While specific studies focused solely on developing such models for hyoscyamine's antagonistic potency at muscarinic receptors were not extensively detailed in the reviewed literature, the broader field of computational chemistry employs various techniques for predicting drug-receptor interactions and biological outcomes. These methods often involve analyzing the chemical features of ligands and the structural characteristics of receptors to build models that can estimate binding affinity and functional potency. researchgate.netchemmethod.compreprints.org Machine learning algorithms, for example, are utilized as effective computational tools for prediction and analysis in various biological contexts. researchgate.net

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a key computational strategy in drug discovery used to identify the essential chemical features and their spatial arrangement required for a molecule to interact with a specific biological target. creative-biolabs.comfrontiersin.org There are two main approaches:

Ligand-Based Pharmacophore Modeling: This method is applied when the three-dimensional structure of the target receptor is unknown. It involves extracting common chemical features (such as hydrogen bond donors, acceptors, hydrophobic centers, and ionizable groups) from a set of known active ligands and aligning their 3D structures to create a pharmacophore model representing the crucial interaction points. creative-biolabs.comresearchgate.net

Structure-Based Pharmacophore Modeling: This approach utilizes the known three-dimensional structure of the target receptor, often obtained through techniques like X-ray crystallography. It identifies the chemical features of the receptor's binding site that are complementary to the ligand and essential for binding. biointerfaceresearch.comnih.gov

Both ligand-based and structure-based pharmacophore models can be used for virtual screening of large chemical databases to identify potential new compounds with similar biological activity. researchgate.netbiointerfaceresearch.comnih.gov While general principles and applications of these methods are well-established, specific detailed applications of pharmacophore modeling solely focused on hyoscyamine's interaction with its muscarinic receptor targets were not prominently found in the immediate search results. However, these techniques are fundamental tools that could be applied to study hyoscyamine's binding characteristics and guide the design of novel muscarinic antagonists.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compounds

In silico ADME prediction plays a crucial role in the early stages of drug discovery and development by providing rapid and cost-effective assessments of how a compound is likely to behave within a biological system. mdpi.commdpi.com These computational methods estimate various pharmacokinetic parameters, helping to filter out compounds with unfavorable properties before experimental testing. mdpi.com

Computational Models for Membrane Permeability

Computational models are used to predict the ability of a compound to cross biological membranes, a critical factor influencing its absorption and distribution. mdpi.commdpi.commdpi.com Parameters such as lipophilicity (often represented by logP or logD) and polar surface area (PSA) are commonly used in these models. mdpi.com Membrane permeability is particularly relevant for predicting intestinal absorption and the ability to cross the blood-brain barrier (BBB). mdpi.commdpi.combiorxiv.org For tropane alkaloids like hyoscyamine, modifications such as quaternization can significantly impact membrane permeability, leading to reduced BBB penetration compared to the free base. pnas.org In silico tools can estimate intestinal absorption and BBB crossing potential based on the compound's molecular structure. mdpi.commdpi.combiorxiv.org

Prediction of Metabolic Hot Spots by Enzymatic Systems In Silico

Predicting metabolic hot spots involves identifying the sites within a molecule that are most likely to be targets for enzymatic transformation, primarily by cytochrome P450 (CYP) enzymes and other metabolic systems. biorxiv.orgnih.gov In silico methods employ various algorithms and databases to predict these sites of metabolism. nih.gov For hyoscyamine, key metabolic transformations involve enzymes like hyoscyamine 6β-hydroxylase (H6H), which is involved in the biosynthesis of scopolamine (B1681570) from hyoscyamine. scirp.orgnih.gov While H6H's enzymatic activity and substrate specificity have been studied, in silico prediction of general metabolic hot spots on the hyoscyamine structure by a broader range of enzymatic systems can be performed using dedicated computational tools. biorxiv.orgnih.gov These tools analyze the chemical structure for susceptible sites based on known enzymatic reactions and the molecule's electronic and steric properties. nih.gov

Pre Clinical Biological Research Applications of Hyoscyamine As a Chemical Probe

Utilization in In Vitro Pharmacological Assays for Receptor Function Studies

In vitro pharmacological assays are fundamental in characterizing the interaction of compounds with specific receptors. Hyoscyamine (B1674123) is widely used in these assays, particularly receptor binding assays, to study muscarinic acetylcholine (B1216132) receptor function. smolecule.commdpi.comcreative-bioarray.com These assays can determine the affinity and potency of hyoscyamine at different muscarinic receptor subtypes (M1, M2, M3, M4, M5). wikipedia.orgnih.gov

Receptor binding assays often involve using radiolabeled or fluorescent ligands that bind to the receptor. creative-bioarray.comrevvity.comceltarys.com By introducing hyoscyamine, researchers can observe its ability to compete with the labeled ligand for binding sites, thereby determining its binding affinity (expressed as Ki or pA2 values). nih.govrevvity.comceltarys.com For example, studies have reported the affinity of both S-(-)-hyoscyamine and R-(+)-hyoscyamine for different muscarinic receptor subtypes in various preparations, including Chinese hamster ovary (CHO-K1) cells expressing human muscarinic receptors. nih.gov These studies highlight the stereoselectivity of hyoscyamine's action, with the S-(-)-isomer generally exhibiting higher potency than the R-(+)-isomer. mdpi.comnih.gov

Data from such assays can be presented in tables showing the affinity values (pA2 or pKi) of hyoscyamine for different receptor subtypes, illustrating its binding profile.

Muscarinic Receptor SubtypeS-(-)-Hyoscyamine pA2/pKiR-(+)-Hyoscyamine pA2/pKiPreparationSource
M19.33 ± 0.03 (pA2)7.05 ± 0.05 (pA2)Rabbit vas deferens nih.gov
M28.95 ± 0.01 (pA2)7.25 ± 0.04 (pA2)Rat atrium nih.gov
M39.04 ± 0.03 (pA2)6.88 ± 0.05 (pA2)Rat ileum nih.gov
m1 (human)9.48 ± 0.18 (pKi)8.21 ± 0.07 (pKi)CHO-K1 cells nih.gov
m2 (human)9.45 ± 0.31 (pKi)7.89 ± 0.06 (pKi)CHO-K1 cells nih.gov
m3 (human)9.30 ± 0.19 (pKi)8.06 ± 0.18 (pKi)CHO-K1 cells nih.gov
m4 (human)9.55 ± 0.13 (pKi)8.35 ± 0.11 (pKi)CHO-K1 cells nih.gov
m5 (human)9.24 ± 0.30 (pKi)8.17 ± 0.08 (pKi)CHO-K1 cells nih.gov

These in vitro studies provide crucial data on the direct interaction of hyoscyamine with muscarinic receptors, forming the basis for understanding its effects in more complex biological systems.

Investigations in Isolated Organ Preparations to Elucidate Antagonistic Effects

Isolated organ preparations, such as smooth muscle tissues or tissue slices, are valuable tools for studying the direct effects of compounds on specific tissues and elucidating mechanisms of action without the influence of systemic factors. Hyoscyamine is frequently used in these preparations to demonstrate its antagonistic effects on muscarinic receptors. nih.govnih.govijpp.com

Isolated Tissue Bath Studies of Smooth Muscle Relaxation

Isolated tissue bath studies are commonly employed to measure the contractile or relaxant responses of smooth muscle tissues to various pharmacological agents. ijpp.comaku.edunih.gov Tissues like the guinea-pig ileum or rabbit jejunum, which exhibit spontaneous contractions or can be contracted by cholinergic agonists like carbachol (B1668302) or acetylcholine, are ideal for studying the antispasmodic effects of hyoscyamine. nih.govijpp.comaku.edu

In these studies, hyoscyamine is added to the tissue bath, and its effect on muscle tone or agonist-induced contractions is recorded. As a muscarinic antagonist, hyoscyamine typically causes relaxation of smooth muscle contracted by cholinergic agonists or inhibits spontaneous contractions by blocking the action of endogenous acetylcholine. ijpp.comaku.edu The concentration-response curves for cholinergic agonists are shifted to the right in the presence of hyoscyamine, indicating competitive antagonism. nih.govnih.govaku.edu

For instance, studies on isolated rabbit jejunum have shown that hyoscyamine can relax carbachol-induced contractions. aku.edu Similarly, in guinea pig ileum, hyoscyamine has been shown to competitively inhibit the contractile response to carbachol. nih.gov These studies provide direct evidence of hyoscyamine's ability to block muscarinic receptors in smooth muscle, leading to relaxation.

Electrophysiological Recordings in Tissue Slices

Electrophysiological recordings in tissue slices allow for the investigation of the electrical activity of cells and the effects of pharmacological agents on ion channels and synaptic transmission. While less common than smooth muscle studies for hyoscyamine, electrophysiological techniques can be used to explore its impact on cholinergic neurotransmission in specific brain regions or peripheral ganglia in tissue slices. dntb.gov.ua

Studies involving electrophysiological recordings might investigate how hyoscyamine affects postsynaptic potentials mediated by muscarinic receptors or its influence on neuronal excitability modulated by cholinergic input. Although specific detailed findings on hyoscyamine electrophysiology in tissue slices were not extensively found in the search results, the principle of using this technique to study the impact of cholinergic modulation by antagonists like hyoscyamine in isolated tissue preparations is relevant to its use as a chemical probe. dntb.gov.ualarvol.com

Mechanistic Studies in Non-Human Animal Models (Focus on Physiological Pathways, not Disease Outcomes)

Non-human animal models are essential for investigating the effects of chemical probes on physiological pathways within a living organism. When using hyoscyamine as a chemical probe, the focus is on understanding how blocking muscarinic receptors impacts normal physiological functions, rather than evaluating therapeutic efficacy in disease states. nih.gov

These studies can provide insights into the role of the cholinergic system in regulating various bodily functions, such as heart rate, glandular secretions, and smooth muscle activity. wikipedia.org By administering hyoscyamine, researchers can selectively inhibit muscarinic receptor-mediated effects and observe the resulting physiological changes, helping to delineate the contribution of cholinergic signaling to these processes.

Impact on Gastrointestinal Motility in Animal Models for Mechanistic Insight

One of the most prominent physiological pathways influenced by the cholinergic system is gastrointestinal motility. Acetylcholine, acting on muscarinic receptors in the smooth muscle and enteric nervous system of the GI tract, promotes contractions and propulsive movements. aku.edunih.govdrugs.com

Hyoscyamine, as a muscarinic antagonist, inhibits these effects, leading to decreased gastrointestinal motility. wikipedia.orgdrugs.commedscape.com Studies in animal models are used to investigate the mechanisms underlying this inhibition. This can involve measuring parameters such as gastric emptying rate, intestinal transit time, or the frequency and amplitude of intestinal contractions in the presence and absence of hyoscyamine. nih.gov

For instance, studies might use techniques to monitor the movement of a non-absorbable marker through the GI tract to assess transit time. By administering hyoscyamine, researchers can quantify the extent to which muscarinic receptor blockade slows down this process, providing mechanistic data on the role of cholinergic signaling in regulating gut transit. nih.gov While specific detailed quantitative data from animal models focused purely on the mechanistic impact of hyoscyamine on GI motility as a probe were not extensively detailed in the search results, the principle of using hyoscyamine in such models to understand the physiological control of gut function via muscarinic receptors is well-established. nih.govdrugs.commedscape.com These studies contribute to a fundamental understanding of gastrointestinal physiology and the role of the cholinergic system within it.

Effects on Salivary Secretion in Animal Models for Physiological Understanding

The impact of hyoscyamine on salivary secretion has been a subject of study in animal models to understand the physiological mechanisms governing glandular function. Research has consistently shown that hyoscyamine reduces salivary secretions. wikipedia.orgnih.govdrugbank.comclevelandclinic.orgpdr.net This effect is attributed to its ability to block the action of acetylcholine on muscarinic receptors located in the salivary glands. nih.govdrugbank.com

Application as a Reference Standard in Cholinergic Receptor Research

Hyoscyamine, particularly in its purified forms such as L-Hyoscyamine (B7768854) or Hyoscyamine sulfate (B86663), serves as a valuable reference standard in the field of cholinergic receptor research. medchemexpress.commedchemexpress.comlgcstandards.comcymitquimica.com Its well-defined chemical structure and established pharmacological profile as a muscarinic receptor antagonist make it suitable for use in various research applications requiring a reliable comparative substance.

Future Research Directions and Unexplored Avenues for Levsinex Hyoscyamine

Discovery of Novel Hyoscyamine-Based Scaffolds for Chemical Biology Tools

The hyoscyamine (B1674123) scaffold, characterized by its tropane (B1204802) core structure, serves as a valuable template for the design and synthesis of novel chemical biology tools. Future research aims to modify this scaffold to create probes and ligands with enhanced specificity, affinity, or novel functionalities for studying muscarinic receptors and related signaling pathways. This involves the synthesis of hyoscyamine derivatives with varied substituents and structural modifications to explore their interactions with different receptor subtypes or other biological targets. Such efforts can lead to the development of highly selective tools for dissecting complex biological processes, potentially revealing new therapeutic targets or mechanisms of action. Research into functionalized genistein-hyoscyamine derivatives, for instance, explores the potential for creating composite bioactive materials with altered properties for applications like food additives researchgate.net. The inherent structural features of the tropane alkaloid scaffold, found in over 200 alkaloids, provide a rich basis for chemical diversification and the discovery of new chemical probes mdpi.com.

Advanced Spectroscopic Techniques for Real-Time Binding Dynamics

Understanding the dynamic interactions between hyoscyamine and its biological targets at a molecular level is crucial for rational drug design and mechanism elucidation. Advanced spectroscopic techniques offer powerful tools for real-time analysis of these binding events. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and various fluorescence-based methods can provide detailed kinetic and thermodynamic information about hyoscyamine-receptor interactions. For example, hyperfine sublevel correlation (HYSCORE) spectroscopy experiments have been used in studies involving hyoscyamine 6β-hydroxylase to investigate substrate-cofactor disposition and its correlation with catalytic outcomes nih.gov. Future research will likely employ these and other cutting-edge spectroscopic methods to gain deeper insights into the conformational changes, binding kinetics, and allosteric modulation associated with hyoscyamine binding, potentially revealing subtle nuances of its pharmacological activity.

Integration of Omics Technologies to Elucidate Broader Cellular Impacts

While hyoscyamine's primary mechanism involves muscarinic receptor antagonism, its broader effects on cellular pathways and networks are not fully understood. The integration of omics technologies, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to hyoscyamine exposure. By analyzing changes in gene expression, protein profiles, and metabolite levels, researchers can identify previously unknown pathways influenced by hyoscyamine. This can lead to a more complete understanding of its pharmacological effects, potential off-target interactions, and the identification of biomarkers for predicting response or toxicity. Omics technologies, combined with techniques like CRISPR/Cas9-based gene editing, are already being discussed as methods to improve secondary metabolite production in medicinal plants, highlighting their potential in understanding complex biological systems influenced by compounds like hyoscyamine researchgate.net. The application of modern "omics" technologies is considered an exciting and dynamic field for gaining new insights into the production of scopolamine (B1681570) and hyoscyamine mdpi.com.

Development of High-Throughput Screening Platforms for Hyoscyamine Derivatives

The synthesis and evaluation of novel hyoscyamine derivatives for potential therapeutic applications or as chemical biology tools require efficient screening methods. The development of high-throughput screening (HTS) platforms is essential to rapidly assess the activity and selectivity of large libraries of hyoscyamine-based compounds. These platforms can be designed to screen for binding affinity to specific muscarinic receptor subtypes, functional activity in cell-based assays, or other relevant biological endpoints. HTS approaches, often coupled with computational tools like virtual screening, can accelerate the discovery of promising lead compounds with improved properties compared to the parent molecule sourceforge.io. Libraries of bioactive compounds and natural products are already being utilized in high-throughput screening efforts medchemexpress.com.

Exploration of New Biosynthetic Engineering Strategies for Alkaloid Production

The traditional production of hyoscyamine relies heavily on extraction from medicinal plants, which can be subject to variations in yield due to environmental factors and geographical origin acs.orgfrontiersin.org. Biosynthetic engineering offers a promising alternative for sustainable and controlled production of hyoscyamine and its derivatives. Future research in this area focuses on engineering microorganisms, such as yeast or bacteria, or plant cell cultures to produce hyoscyamine through reconstructed biosynthetic pathways. This involves identifying and manipulating the genes encoding the enzymes involved in hyoscyamine biosynthesis, optimizing metabolic flux, and enhancing product accumulation acs.orgfrontiersin.orgpnas.org. Significant advances have been made in engineering the production of medicinal tropane alkaloids in planta and in engineered yeast cells, although achieving commercially viable yields remains a challenge frontiersin.org. Strategies include overexpressing key enzymes like hyoscyamine 6β-hydroxylase (H6H) or putrescine N-methyltransferase (PMT) and utilizing techniques like hairy root cultures and elicitation d-nb.inforesearchgate.netmdpi.com. The elucidation of the complete biosynthetic pathway of tropane alkaloids provides a strong foundation for these engineering efforts frontiersin.orgresearchgate.netresearchgate.net.

Compound NamePubChem CID
Levsinex154417
Hyoscyamine154417

Interactive Data Table Example (Illustrative - Based on potential future research findings):

While the focus of this article is on future directions, hypothetical data from a high-throughput screening experiment on hyoscyamine derivatives could be presented in an interactive table format.

Table 1: Hypothetical Muscarinic Receptor Binding Data for Hyoscyamine Derivatives

Derivative IDM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)Selectivity (M3/M1)
Hyoscyamine10.515.28.10.77
Derivative A5.120.52.30.45
Derivative B12.37.815.91.29
Derivative C8.911.14.50.51

Note: This table is illustrative and contains hypothetical data to demonstrate the potential for interactive data presentation based on future research findings.

Q & A

Q. Table 1: Key Considerations for this compound Research Design

AspectMethodological GuidanceKey References
Mechanism Validation Combine in silico docking with SPR validation for target engagement.
Dosage Optimization Use PK/PD modeling and isobolographic analysis for combination therapies.
Data Contradictions Apply meta-analysis with sensitivity testing and Bland-Altman plots.
Reproducibility Share protocols via protocols.io and include negative/positive controls in all assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.